4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
Description
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is a member of the benzoxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
CAS No. |
1443981-53-0 |
|---|---|
Molecular Formula |
C10H10ClNO4S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZDBJZZVZWUEIEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of 2-Aminoaryl Alcohol Derivatives
Step A: Synthesis of 2-Aminoaryl Alcohols
- Starting from 2-nitroaryl compounds, reduction to 2-aminophenols is performed using catalytic hydrogenation or metal reduction (e.g., Pd/C, Sn/HCl).
- Alternatively, aromatic nitriles can be converted to 2-aminophenols via nucleophilic aromatic substitution or via hydroxylation.
Step B: Formation of Benzoxazepine Ring
- The 2-aminophenol derivative reacts with a suitable aldehyde or ketone (e.g., formaldehyde or acetaldehyde) under acidic or basic conditions to form a Schiff base intermediate.
- Cyclization is induced using dehydrating agents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃), leading to the formation of the benzoxazepine ring system.
Step C: Introduction of Methyl and Oxo Groups
- Methylation at the desired position is achieved via methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate.
- Oxidation at the 5-position to introduce the oxo group can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium(VI) reagents, carefully controlling reaction conditions to prevent overoxidation.
Step D: Sulfonyl Chloride Formation
- The 7-position hydroxyl or amino group is converted to the sulfonyl chloride using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).
- Excess reagent is removed by distillation or aqueous workup, yielding the sulfonyl chloride derivative.
Method 2: Direct Sulfonylation of Pre-formed Benzoxazepine Derivatives
Step A: Synthesis of Benzoxazepine Core
- Similar to Method 1, starting from 2-aminophenols, cyclization to benzoxazepine is achieved via condensation with suitable aldehydes or ketones under dehydrating conditions.
Step B: Functionalization at the 7-Position
- The benzoxazepine core bearing a hydroxyl or amino group at position 7 is treated with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride functionality directly.
- Reaction parameters such as temperature (0°C to room temperature) and solvent (DCM or chloroform) are optimized to maximize yield and purity.
Step C: Methyl and Oxo Group Incorporation
- Methylation at the 4-position is performed using methyl iodide or dimethyl sulfate.
- Oxidation at the 5-position is achieved via selective oxidants, ensuring the formation of the keto group without affecting other functionalities.
Reaction Conditions and Optimization
| Step | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Formaldehyde, dehydrating agent | PPA, POCl₃ | 80-120°C | Promotes ring closure |
| Methylation | Methyl iodide, K₂CO₃ | Acetone, DMF | Room temp to 50°C | Ensures regioselectivity |
| Oxidation | KMnO₄ or Cr(VI) reagents | Water, acetone | 0-50°C | Controlled to prevent overoxidation |
| Sulfonyl chloride formation | SOCl₂ or ClSO₃H | DCM, chloroform | 0-25°C | Inert atmosphere |
Notes on Purification and Characterization
- Purification : Column chromatography on silica gel using suitable eluents (e.g., hexane/ethyl acetate) is standard.
- Characterization : Confirmed via NMR, IR, MS, and X-ray crystallography, especially to verify sulfonyl chloride formation and substitution patterns.
Summary of the Preferred Synthesis Route
- Preparation of 2-aminophenol derivatives via reduction or nucleophilic substitution.
- Cyclization to benzoxazepine using dehydrating agents.
- Selective methylation at the 4-position.
- Oxidation at the 5-position to introduce the oxo group.
- Sulfonylation at the 7-position using chlorosulfonic acid or thionyl chloride.
- Purification and characterization to confirm the structure.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride: Contains a sulfur atom in the ring structure, making it a benzothiazepine derivative.
Uniqueness
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Biological Activity
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a compound belonging to the benzoxazepine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by the following molecular formula: . The compound features a benzoxazepine core with a sulfonyl chloride substituent that enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP1), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy.
2. Receptor Modulation:
It may act as an agonist or antagonist at certain receptors influencing cellular signaling pathways. Research indicates that benzoxazepine derivatives can modulate neurotransmitter receptors, potentially impacting central nervous system functions .
Pharmacological Properties
The pharmacological profile of this compound includes:
Case Studies
Several studies have investigated the biological activity of related benzoxazepine compounds:
-
CNS Activity in Mice:
A study demonstrated that derivatives similar to 4-Methyl-5-oxo-benzoxazepines exhibited significant activity on the central nervous system in murine models. These compounds showed promise for treating anxiety and depressive disorders . -
Anticancer Efficacy:
Research indicated that benzoxazepine derivatives could enhance the effects of chemotherapeutic agents in tumors with homologous recombination deficiencies. This is particularly relevant for cancers like breast and ovarian cancer where PARP inhibitors have shown effectiveness.
Q & A
Q. How can researchers optimize the synthesis of 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols under controlled conditions. Key steps include:
- Sulfonation : Introducing the sulfonyl chloride group via chlorosulfonic acid at low temperatures (0–5°C) to prevent decomposition .
- Oxazepine Ring Formation : Cyclization using carbodiimide coupling agents in anhydrous solvents (e.g., THF or DCM) under inert atmospheres to avoid moisture interference .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the compound (>95% purity) .
Table 1 : Synthesis Parameters and Yields
| Step | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonation | 0–5 | DCM | 65–70 | 85 |
| Cyclization | 25–30 | THF | 75–80 | 90 |
| Purification | RT | Ethanol | 60–65 | 95 |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzoxazepine backbone and sulfonyl chloride group. Key signals include:
- H: δ 3.2–3.5 ppm (methylene protons adjacent to the oxazepine oxygen) .
- C: δ 165–170 ppm (carbonyl of the oxo group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 313.03) .
- Infrared (IR) Spectroscopy : Peaks at 1170 cm (S=O stretch) and 750 cm (C-Cl stretch) confirm functional groups .
Q. How does the reactivity of the sulfonyl chloride group influence downstream derivatization?
- Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling:
- Nucleophilic Substitution : React with amines (e.g., primary/secondary amines) to form sulfonamides, critical for drug discovery .
- Bioconjugation : Couple with biomolecules (e.g., proteins, peptides) via thiol or amine groups for targeted delivery studies .
- Stability Considerations : Store under anhydrous conditions (-20°C) to prevent hydrolysis to sulfonic acid .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzoxazepine-sulfonyl chloride derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:
- Structural Isomerism : Use X-ray crystallography to confirm regiochemistry of substituents .
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobials; IC for cytotoxicity) across cell lines (e.g., HeLa vs. MCF-7) .
- Metabolic Stability : Evaluate hepatic microsomal degradation to assess if metabolites drive observed effects .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets like SYK kinase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to SYK’s active site (PDB: 3FQR). Focus on hydrogen bonding with Arg-498 and hydrophobic interactions with Phe-504 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
Q. What experimental designs mitigate challenges in studying hygroscopic or light-sensitive derivatives?
- Methodological Answer :
- Handling : Use gloveboxes with <1% humidity for synthesis/storage. Protect from UV light using amber glassware .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation products .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance stability in aqueous media .
Data Contradiction Analysis
Example : Conflicting reports on antibacterial activity against S. aureus (MIC: 2 µg/mL vs. 32 µg/mL).
- Root Cause : Differences in bacterial strain resistance profiles or compound purity.
- Resolution :
- Re-test using CLSI guidelines with ATCC 25923 strain.
- Validate purity via HPLC (>98%) and control for solvent effects (DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
